Perfluoroindan
Overview
Description
Perfluoroindan is a compound that is part of a broader class of perfluorinated compounds, which are characterized by having all the hydrogen atoms replaced with fluorine atoms. These compounds are known for their unique properties, such as high thermal stability and chemical inertness, which make them of interest in various applications, including chemical biology and materials science .
Synthesis Analysis
The synthesis of perfluoroindan has been achieved through the copyrolysis of pentafluorosubstituted derivatives of benzene with sources of difluorocarbene, resulting in high yields of perfluoroindan. This process occurs in a flow system at temperatures ranging from 600 to 700°C. The reactions also produce perfluorinated methylindanes and perfluorocoumaran among other compounds .
Molecular Structure Analysis
Perfluoroindan's molecular structure has been further manipulated to create derivatives such as perfluoro-1-phenylindan. This derivative was synthesized from perfluoroindan and pentafluorobenzene using antimony pentafluoride (SbF5) as a reagent. The molecular structure of perfluoroindan allows for such transformations, leading to the formation of various perfluorinated compounds with different skeletal structures .
Chemical Reactions Analysis
Perfluoroindan undergoes several chemical reactions, including transformations under the action of antimony pentafluoride. For instance, perfluoro-1-phenylindan reacts with SbF5 and HF to yield a mixture of perfluorinated compounds, including 9-methylfluorene and octahydroanthracene derivatives. These reactions demonstrate the reactivity of perfluoroindan in the presence of strong fluorinating agents .
Physical and Chemical Properties Analysis
Perfluoroindan, like other perfluorocarbons, exhibits properties such as low surface energy, low friction coefficients, and strong incompatibility with conventional hydrocarbon-based polymers. These properties are a result of the perfluorinated structure, which imparts a high degree of chemical and thermal stability to the compound. The unique characteristics of perfluoroindan and its derivatives make them suitable for applications that require materials with exceptional stability and inertness .
Scientific Research Applications
Thermolytic Reactions and Compound Formation
- Perfluoroindan is produced through the thermolytic reactions of polyfluoroaromatic compounds. Studies have demonstrated that when compounds like C6F5X (where X = OH, OCH3, SH, NH2) undergo copyrolysis with sources of difluorocarbene (CF2 CF2, CHClF2, etc.), perfluoroindan is formed in high yield, along with other compounds such as perfluorinated methylindanes and perfluorocoumaran (Malyuta, Platonov, Furin, & Yakobson, 1975).
Chemical Transformations and Stability
- Research on perfluoroindan-1-one and perfluoroindan-1,3-dione reveals their formation in reactions with SiO2/SbF5. These compounds undergo transformations under certain conditions, indicating their potential for further chemical applications (Zonov, Karpov, & Platonov, 2005).
- Another study focused on the skeletal transformations of perfluoro-1-phenylindan, highlighting its reactivity and the variety of perfluorinated compounds it can produce under specific conditions (Karpov, Mezhenkova, Platonov, & Sinyakov, 2001).
Applications in Fuel Cells
- Perfluoroindan derivatives, particularly perfluorosulfonic acid membranes, have been studied for their use in proton-exchange membrane fuel cells. These membranes act as effective proton transport mediums and separators, essential components in fuel cell technology (Eisman, 1990).
Environmental Considerations
- The broader category of per- and polyfluoroalkyl substances (PFASs), which includes perfluoroindan, has been extensively researched. Studies indicate concerns about the persistence of these compounds in the environment and their potential impact on human health and ecosystems. This has led to calls for more comprehensive research and regulation of PFASs (Wang, DeWitt, Higgins, & Cousins, 2017).
Future Directions
properties
IUPAC Name |
1,1,2,2,3,3,4,5,6,7-decafluoroindene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F10/c10-3-1-2(4(11)6(13)5(3)12)8(16,17)9(18,19)7(1,14)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBKOSTZCGEKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430859 | |
Record name | Perfluoroindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoroindan | |
CAS RN |
1736-47-6 | |
Record name | 1,1,2,2,3,3,4,5,6,7-Decafluoro-2,3-dihydro-1H-indene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1736-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoroindane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.